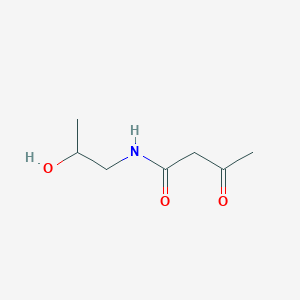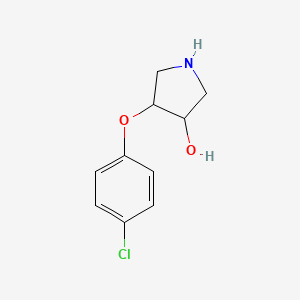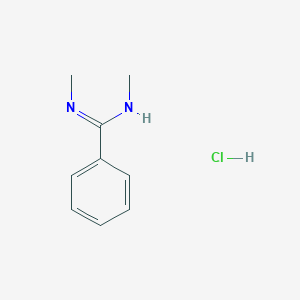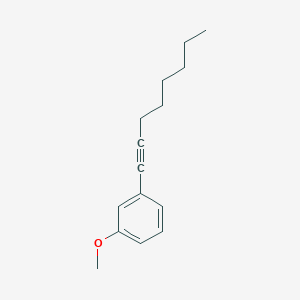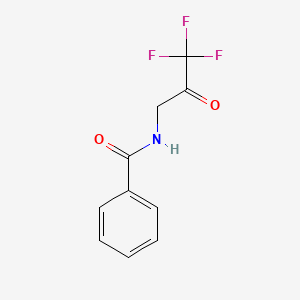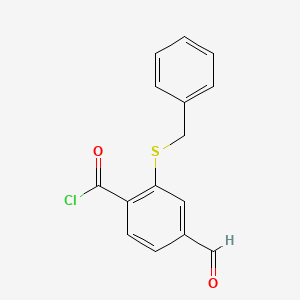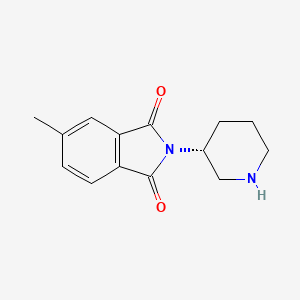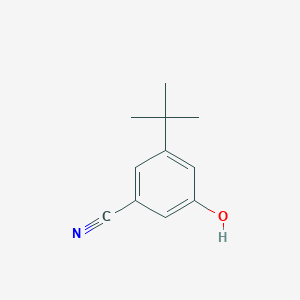![molecular formula C19H19N3O2 B8504316 4-methyl-3-[1-(propan-2-ylamino)phthalazin-6-yl]benzoic acid](/img/structure/B8504316.png)
4-methyl-3-[1-(propan-2-ylamino)phthalazin-6-yl]benzoic acid
概要
説明
4-methyl-3-[1-(propan-2-ylamino)phthalazin-6-yl]benzoic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an isopropylamino group attached to a phthalazinyl ring, which is further connected to a methylbenzoic acid moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3-[1-(propan-2-ylamino)phthalazin-6-yl]benzoic acid typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to achieve the desired quality and quantity of the compound.
化学反応の分析
Types of Reactions
4-methyl-3-[1-(propan-2-ylamino)phthalazin-6-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.
Substitution: The compound can participate in substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures, specific solvents, and catalysts to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
科学的研究の応用
4-methyl-3-[1-(propan-2-ylamino)phthalazin-6-yl]benzoic acid has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-methyl-3-[1-(propan-2-ylamino)phthalazin-6-yl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- 3-(1-(Isopropylamino)phthalazin-6-yl)-4-methylbenzoate
- 3-(1-(Isopropylamino)phthalazin-6-yl)-4-methylbenzamide
Uniqueness
Compared to similar compounds, 4-methyl-3-[1-(propan-2-ylamino)phthalazin-6-yl]benzoic acid stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C19H19N3O2 |
|---|---|
分子量 |
321.4 g/mol |
IUPAC名 |
4-methyl-3-[1-(propan-2-ylamino)phthalazin-6-yl]benzoic acid |
InChI |
InChI=1S/C19H19N3O2/c1-11(2)21-18-16-7-6-13(8-15(16)10-20-22-18)17-9-14(19(23)24)5-4-12(17)3/h4-11H,1-3H3,(H,21,22)(H,23,24) |
InChIキー |
CBFPANOQJSIIQC-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)C(=O)O)C2=CC3=CN=NC(=C3C=C2)NC(C)C |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-[3-(Benzyloxy)-2-methyl-4-oxopyridin-1(4H)-yl]hexanoic acid](/img/structure/B8504238.png)
![6-[7-methyl-4-(1-piperazinyl)-1H-quinazolin-2-ylidene]-1-cyclohexa-2,4-dienone](/img/structure/B8504239.png)

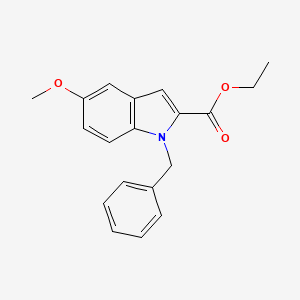
![2-[(3-Pyrrolidinylmethyl)amino]ethanol](/img/structure/B8504249.png)
![Acetamide,n-[4-(7-ethyl-1,5,6,7-tetrahydro-6-oxopyrrolo[2,3-f]benzimidazol-2-yl)-3-methoxyphenyl]-](/img/structure/B8504267.png)
